molecular formula C25H31NO3 B13924777 (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate

Cat. No.: B13924777
M. Wt: 393.5 g/mol
InChI Key: KTMLJZFJHDUEAU-UHFFFAOYSA-N
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Description

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate is a complex organic compound with a unique structure that combines a steroid-like backbone with a pyridine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate typically involves multiple steps. The starting materials often include a steroidal precursor and a pyridine derivative. The key steps in the synthesis may include:

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the steroidal backbone.

    Methylation: Addition of a methyl group at the 13-position.

    Cyclization: Formation of the decahydrocyclopenta[a]phenanthrene ring system.

    Esterification: Coupling of the steroidal backbone with the pyridine carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The pyridine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions on the pyridine ring could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s steroid-like structure suggests potential applications in studying hormone-related pathways and interactions. It may serve as a model compound for understanding the biological activity of similar steroidal molecules.

Medicine

In medicine, the compound’s potential therapeutic properties could be explored. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for synthesizing other valuable compounds. Its unique structure and reactivity make it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups may form hydrogen bonds with target proteins, while the steroidal backbone may interact with hydrophobic regions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other steroidal molecules with hydroxyl and carboxylate groups, such as:

    Estradiol: A natural estrogen with a similar steroidal backbone.

    Testosterone: An androgen with a hydroxyl group at the 17-position.

    Corticosterone: A corticosteroid with hydroxyl and ketone groups.

Uniqueness

What sets (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate apart is its combination of a steroidal backbone with a pyridine carboxylate group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

IUPAC Name

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate

InChI

InChI=1S/C25H31NO3/c1-25-12-11-20-19-8-6-18(27)14-16(19)5-7-21(20)22(25)9-10-23(25)29-24(28)17-4-3-13-26(2)15-17/h3,6,8,13-15,20-23,27H,4-5,7,9-12H2,1-2H3

InChI Key

KTMLJZFJHDUEAU-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O

Origin of Product

United States

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